molecular formula C23H16F3N3O3S B303509 2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B303509
M. Wt: 471.5 g/mol
InChI Key: TZLLXHTVOKQYCI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting key enzymes involved in the growth and survival of cancer cells, as well as modulating the immune response in inflammatory and infectious diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation and bacterial growth. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of this compound is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For research on this compound include elucidating its mechanism of action, optimizing its therapeutic potential, and exploring its potential applications in other diseases. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, as well as its potential for drug-drug interactions.

Synthesis Methods

The synthesis of 2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-(trifluoromethyl)benzaldehyde with 2-mercapto-N-phenylacetamide in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with a solution of 2-furaldehyde in ethanol to yield the final compound.

Scientific Research Applications

This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. It has been shown to have anti-cancer activity in vitro and in vivo, inhibiting the growth of cancer cells and inducing apoptosis. It also exhibits anti-inflammatory and antibacterial activity, making it a promising candidate for the treatment of inflammatory and infectious diseases.

properties

Product Name

2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C23H16F3N3O3S

Molecular Weight

471.5 g/mol

IUPAC Name

2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16F3N3O3S/c24-23(25,26)17-10-4-5-11-18(17)27-20(30)14-33-22-28-19(13-16-9-6-12-32-16)21(31)29(22)15-7-2-1-3-8-15/h1-13H,14H2,(H,27,30)/b19-13+

InChI Key

TZLLXHTVOKQYCI-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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